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Compound of Interest

Compound Name: 2,5-Diiodobenzoic acid

Cat. No.: B077767

Introduction: 2,5-Diiodobenzoic acid is a highly functionalized aromatic compound that serves
as a valuable and versatile building block in modern organic synthesis. Its unique structure,
featuring two iodine atoms at the C2 and C5 positions and a carboxylic acid group, offers
multiple reactive sites for the construction of complex molecular architectures. The differential
reactivity of the iodine atoms and the presence of the carboxyl group allow for a wide range of
chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals,
functional materials, and bioactive molecules. This document provides detailed application
notes and experimental protocols for the use of 2,5-diiodobenzoic acid in various synthetic
applications.

Application in Cross-Coupling Reactions

The presence of two carbon-iodine bonds makes 2,5-diiodobenzoic acid an excellent
substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura,
Sonogashira, and Heck couplings. These reactions are fundamental for the formation of
carbon-carbon bonds and are widely employed in the synthesis of complex organic molecules.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal
alkyne and an aryl halide.[1] 2,5-Diiodobenzoic acid and its derivatives can undergo this
reaction to introduce alkynyl moieties onto the aromatic ring. The reaction typically proceeds in
the presence of a palladium catalyst, a copper(l) co-catalyst, and a base.[1]
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A notable application involves the double Sonogashira coupling of a 2,5-diiodobenzoyl
derivative with various terminal alkynes to synthesize fluorescent oligo(p-

phenyleneethynylene)s (OPES). These materials are of interest for their optical and electronic
properties.

Click to download full resolution via product page

Quantitative Data for Sonogashira Coupling of 4-(2,5-Diiodobenzoyl)morpholine:
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Experimental Protocol: General Procedure for Sonogashira Cross-Coupling[2]

e To a degassed solution of 4-(2,5-diiodobenzoyl)morpholine (0.40 mmol), the respective

terminal alkyne (0.44 mmol), Pdz(dba)s (10 umol), Cul (12 pmol), and triphenylphosphine (24

pmol) in DMSO (5 mL) under a nitrogen atmosphere, add diisopropylamine (1 mmaol).

o Heat the reaction mixture to 45 °C and stir vigorously.
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e Monitor the reaction progress by Thin Layer Chromatography (TLC).
e Upon completion (typically 1 hour), cool the reaction mixture to room temperature.

o Perform an appropriate aqueous work-up and extract the product with a suitable organic
solvent.

 Purify the crude product by column chromatography on silica gel to afford the desired 2,5-
bis(alkynyl)benzamide derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an
organoboron compound and an organohalide. While specific examples with quantitative data
for 2,5-diiodobenzoic acid are not readily available in the searched literature, the general
principles of Suzuki-Miyaura coupling are applicable. The higher reactivity of the C-I bond
compared to C-Br or C-Cl bonds makes 2,5-diiodobenzoic acid a highly reactive substrate for
this transformation. Site-selective couplings can potentially be achieved by carefully controlling
the reaction conditions.

Click to download full resolution via product page
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

 In areaction vessel, combine 2,5-diiodobenzoic acid (1.0 equiv), the desired arylboronic
acid (1.2-2.5 equiv), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and a base (e.g.,
K2COs or Cs2C0s3, 2.0-3.0 equiv).

e Add a suitable degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

o Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature
ranging from 80 to 110 °C.

o Monitor the reaction by TLC or LC-MS.
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» After completion, cool the reaction mixture and perform an acidic work-up to protonate the
carboxylate.

o Extract the product with an organic solvent, dry over an anhydrous salt (e.g., Na=S0Oa4), and
concentrate under reduced pressure.

» Purify the crude product by recrystallization or column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a
substituted alkene.[3] Similar to the Suzuki-Miyaura coupling, the high reactivity of the C-I
bonds in 2,5-diiodobenzoic acid makes it a suitable substrate for this reaction. The reaction is
typically catalyzed by a palladium complex in the presence of a base.

Click to download full resolution via product page
Experimental Protocol: General Procedure for Heck Reaction

» To areaction flask, add 2,5-diiodobenzoic acid (1.0 equiv), the alkene (1.1-1.5 equiv), a
palladium catalyst (e.g., Pd(OAc)z, 1-5 mol%), a phosphine ligand (if required), and a base
(e.g., EtsN or K2COs3, 2.0-3.0 equiv).

e Add a suitable anhydrous solvent (e.g., DMF, NMP, or toluene).

e Heat the reaction mixture under an inert atmosphere to a temperature typically between 80
and 140 °C.

e Monitor the reaction progress by TLC or GC-MS.
» Upon completion, cool the mixture, filter off any solids, and concentrate the solvent.

o Perform an appropriate work-up, including an acidification step to protonate the carboxylic
acid.

 Purify the product by column chromatography or recrystallization.
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Application in the Synthesis of Porous Materials

2,5-Diiodobenzoic acid can be utilized as a monomer in polymerization reactions to create
porous organic polymers and as a linker in the synthesis of metal-organic frameworks (MOFs).

Microporous Organic Polymers (MOPSs)

In one example, 2,5-diiodobenzoic acid was used as a co-monomer in a Sonogashira-
Hagihara coupling reaction with 1,3,5-triethynyl benzene and 1,4-diiodobenzene to prepare a
compressible and hierarchically porous polymer composite. The carboxylic acid functionality
provides a handle for further modification of the polymer's surface properties.

Metal-Organic Frameworks (MOFs)

2,5-Diiodobenzoic acid can serve as an organic linker in the construction of MOFs. The
carboxylic acid group coordinates to metal ions or clusters, while the iodo-substituents can be
used for post-synthetic modification or to influence the framework's properties through halogen
bonding. For instance, it has been used in the synthesis of uranyl-containing coordination
polymers, where the polarizability of the iodine atom can influence halogen bonding
interactions.[3][4]

Click to download full resolution via product page
Experimental Protocol: General Procedure for MOF Synthesis

 In areaction vessel, dissolve a metal salt (e.g., a nitrate or acetate salt of Zn(ll), Cu(ll), or a
lanthanide) and 2,5-diiodobenzoic acid in a suitable solvent or solvent mixture (e.g., DMF,
DEF, ethanol).

e The reaction mixture may also contain a modulator or a base to control the coordination
environment and crystal growth.

o Seal the vessel and heat it in an oven at a temperature typically ranging from 60 to 150 °C
for a period of hours to days.

 After cooling to room temperature, crystals of the MOF may form.
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« |solate the crystals by filtration, wash with fresh solvent, and dry under vacuum.

e The resulting MOF can be characterized by single-crystal X-ray diffraction, powder X-ray
diffraction, and other analytical techniques.

Application in the Synthesis of Bioactive Molecules

Halogenated benzoic acids are important precursors in the synthesis of a wide range of
bioactive compounds and pharmaceutical intermediates. The iodo-substituents on 2,5-
diiodobenzoic acid can be replaced through various cross-coupling reactions to introduce
diverse functionalities, while the carboxylic acid group can be transformed into other functional
groups such as amides, esters, or alcohols, further expanding its synthetic utility. While specific
examples of bioactive molecules synthesized directly from 2,5-diiodobenzoic acid were not
detailed in the provided search results, its potential as a precursor is evident from the reactivity
of related halogenated benzoic acids in medicinal chemistry.

Conclusion:

2,5-Diiodobenzoic acid is a valuable and reactive building block in organic synthesis. Its utility
in palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and
Heck couplings, allows for the efficient construction of complex carbon skeletons. Furthermore,
its application as a linker in the synthesis of porous materials like microporous organic
polymers and metal-organic frameworks highlights its importance in materials science. The
presence of multiple reactive sites offers chemists a powerful tool for the synthesis of a diverse
range of functional molecules, from advanced materials to potential pharmaceutical agents.
The provided protocols serve as a guide for researchers to explore the synthetic potential of
this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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